(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene ring attached to a methanone group
Mechanism of Action
Target of Action
It is known that similar compounds with indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have shown significant biological activities, suggesting that they may have notable molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Attachment of the Thiophene Ring: The thiophene ring is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Formation of the Methanone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
(3-(Methylsulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(3-(Methylsulfonyl)pyrrolidin-1-yl)(benzofuran-3-yl)methanone: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is unique due to the presence of both a thiophene ring and a methylsulfonyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S2/c1-16(13,14)9-2-4-11(6-9)10(12)8-3-5-15-7-8/h3,5,7,9H,2,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUXHCLLLGRQRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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